molecular formula C19H18Cl2N2O2S2 B2369427 2,5-dichloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide CAS No. 920210-98-6

2,5-dichloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2369427
CAS No.: 920210-98-6
M. Wt: 441.39
InChI Key: COUCHMPQVPDKFN-UHFFFAOYSA-N
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Description

The compound 2,5-dichloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide features a thiophene-3-carboxamide core substituted with two chlorine atoms at positions 2 and 3. The benzo[d]thiazol-2-yl group introduces a bicyclic heteroaromatic system with methyl substituents at positions 4 and 6, while the tetrahydrofuran-2-ylmethyl moiety provides a chiral, oxygen-containing aliphatic chain. However, specific pharmacological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

2,5-dichloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O2S2/c1-10-6-11(2)16-14(7-10)26-19(22-16)23(9-12-4-3-5-25-12)18(24)13-8-15(20)27-17(13)21/h6-8,12H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUCHMPQVPDKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3CCCO3)C(=O)C4=C(SC(=C4)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic carboxamides. Its unique structural features suggest potential for various biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure includes:

  • Chloro groups: Contributing to its reactivity and biological activity.
  • Benzothiazole moiety: Known for various biological activities.
  • Thiophene ring: Enhances the compound's pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Activity:
    • The compound has shown potential in inhibiting the activation of signal transducer and activator of transcription 3 (STAT3), a key player in oncogenesis. This inhibition may lead to reduced cell proliferation and survival in cancer cells.
    • In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and liver cancer cells, indicating its potential as an anticancer agent .
  • Antimicrobial Properties:
    • Preliminary studies suggest that this compound possesses antimicrobial activity against a range of pathogens. The presence of the thiazole and thiophene rings may contribute to this effect by interfering with microbial cell functions.
  • Mechanism of Action:
    • The exact mechanism of action is still under investigation; however, it is believed that the compound may act by binding to specific enzymes or receptors involved in cell signaling pathways related to growth and survival .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2,5-Dichloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamideSimilar thiophene and chloro groupsPotentially similar anti-cancer activity
N-(4-(4-ethylphenyl)thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamideContains thiazole but different substituentsInhibitory effects on specific enzymes
5-Ethyl-2-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamideDifferent core structure but similar functional groupsAntimicrobial properties reported

The structural diversity among these compounds highlights the unique combination of functional groups in this compound that enhances its biological activity compared to others.

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation:
    • A study synthesized a series of benzothiazole derivatives, including variations of thiophene carboxamides. These derivatives were evaluated for their anticancer properties against various cell lines. The results indicated that modifications in the substituent patterns significantly impacted their efficacy .
  • Antimicrobial Testing:
    • Another research effort assessed the antimicrobial properties of thiazole derivatives related to this compound. The findings revealed effective inhibition against several bacterial strains with minimal inhibitory concentrations comparable to established antibiotics.

Scientific Research Applications

Research indicates that this compound may have significant biological activities, particularly in:

  • Anticancer Activity :
    • The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This is primarily attributed to its ability to interfere with the activation of signal transducer and activator of transcription 3 (STAT3), a protein often implicated in oncogenesis.
  • Enzyme Inhibition :
    • It may inhibit specific enzymes involved in cancer metabolism or signal transduction pathways, further contributing to its anticancer properties.

Data Table: Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityInhibits proliferation and induces apoptosis in cancer cell lines
Enzyme InhibitionPotentially inhibits enzymes linked to cancer metabolism
STAT3 InhibitionInterferes with STAT3 signaling pathways, suppressing tumor growth

In Vitro Studies

In vitro studies have demonstrated that 2,5-dichloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide effectively inhibits the growth of various cancer cell lines. For example, studies have shown a marked reduction in cell viability in breast and lung cancer models following treatment with this compound.

In Vivo Efficacy

Preclinical trials involving animal models have indicated that administration of this compound leads to significant tumor regression, further supporting its potential as a therapeutic agent in oncology. The observed effects are believed to be mediated through the modulation of key signaling pathways associated with cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Benzo[c][1,2,5]thiadiazole Derivatives ()

Compounds like DTCPB and DTCTB () share a benzo[c][1,2,5]thiadiazole core but differ in substituents and linker groups. For example:

  • DTCPB: Substituted with a di-p-tolylamino-phenyl group.
  • DTCTB: Features a di-p-tolylamino-thiophene linker.

Key Differences:

  • The di-p-tolylamino groups in DTCPB/DTCTB enhance charge transport properties (relevant in optoelectronics), whereas the target’s dichloro-thiophene and tetrahydrofuran groups may prioritize solubility and metabolic stability in drug design .
Thiadiazole-Containing Sulfonamides ()

Compound 39 () contains a thiadiazol-5-ylamino group linked to a benzenesulfonamide scaffold. The trifluoromethoxy and chloro substituents in compound 39 suggest enhanced lipophilicity compared to the target’s tetrahydrofuran-methyl group .

Functional Group Analysis

Carbamate vs. Carboxamide Derivatives ()

Thiazol-5-ylmethyl carbamates () feature carbamate linkages and complex side chains (e.g., hydroperoxypropan, ureido groups). These differ from the target’s carboxamide in the following ways:

  • Carboxamides: More stable under physiological conditions, favoring direct target engagement.
    The target’s tetrahydrofuran-methyl group may improve solubility compared to the bulky hydrophobic substituents in analogs .

Predicted Physicochemical Properties

Property Target Compound DTCPB () Compound 39 () Thiazol-5-ylmethyl Carbamate ()
Molecular Weight (g/mol) ~450–470 (estimated) ~450 ~500 ~600–800
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (high lipophilicity) ~2.8 (moderate) ~1.5–3.0 (variable)
Solubility Moderate (tetrahydrofuran) Low (aromatic substituents) High (sulfonamide polarity) Low to moderate
Bioactivity Hypothesis Kinase inhibition Optoelectronic applications Antibacterial Protease inhibition

Research Implications and Limitations

While direct pharmacological data for the target compound are absent in the provided evidence, structural comparisons suggest:

  • Advantages : Balanced lipophilicity (LogP ~3.5) and solubility due to the tetrahydrofuran group.
  • Challenges: Potential metabolic instability from the dichloro-thiophene motif.

Q & A

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Bioavailability Studies : Measure plasma concentration via LC-MS/MS after oral administration. Low bioavailability (e.g., <20%) may explain poor in vivo activity despite potent in vitro IC₅₀ .
  • Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) that contribute to in vivo effects .

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